2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid
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Overview
Description
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid is a quinoline derivative known for its significant biological and pharmaceutical applications. Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid typically involves multi-step processes. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are preferred due to their high efficiency and selectivity . Additionally, green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are gaining popularity for their environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another fluoroquinolone used to treat bacterial infections.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C14H12FNO2 |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H12FNO2/c1-7-2-5-10(15)12-9(14(17)18)6-11(8-3-4-8)16-13(7)12/h2,5-6,8H,3-4H2,1H3,(H,17,18) |
InChI Key |
NNUJSZHWEXGJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C3CC3)C(=O)O |
Origin of Product |
United States |
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